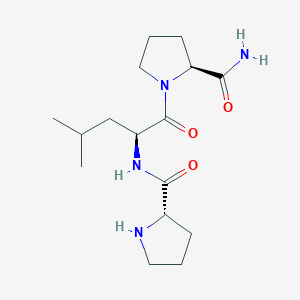

L-Prolyl-L-leucyl-L-prolinamide

Descripción

L-Prolyl-L-leucyl-L-prolinamide is a synthetic tripeptide composed of L-proline, L-leucine, and a terminal prolinamide residue. Its structure (linear sequence: Pro-Leu-Pro-NH₂) confers unique conformational stability due to the cyclic nature of proline residues, which restrict peptide backbone flexibility .

Propiedades

Número CAS |

65126-64-9 |

|---|---|

Fórmula molecular |

C16H28N4O3 |

Peso molecular |

324.42 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H28N4O3/c1-10(2)9-12(19-15(22)11-5-3-7-18-11)16(23)20-8-4-6-13(20)14(17)21/h10-13,18H,3-9H2,1-2H3,(H2,17,21)(H,19,22)/t11-,12-,13-/m0/s1 |

Clave InChI |

JTWUDUZIJUUMNR-AVGNSLFASA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2 |

SMILES canónico |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-prolinamide involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of L-Prolyl-L-leucyl-L-prolinamide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

L-Prolyl-L-leucyl-L-prolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.

Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or diminishing its activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships or develop new therapeutic agents .

Aplicaciones Científicas De Investigación

L-Prolyl-L-leucyl-L-prolinamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.

Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

L-Prolyl-L-leucyl-L-prolinamide acts as a GnRH agonist, binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid levels. continuous administration results in the downregulation of GnRH receptors, ultimately suppressing the release of LH and FSH and reducing gonadal steroid production .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares L-Prolyl-L-leucyl-L-prolinamide with structurally or functionally related peptides, emphasizing molecular features, biological activity, and pharmacokinetic challenges:

*Molecular formula and weight for L-Prolyl-L-leucyl-L-prolinamide inferred from analogs (e.g., ).

Key Comparative Insights:

Structural Modifications and Bioactivity :

- Substitution of the terminal residue (e.g., glycine in PLG vs. prolinamide) significantly impacts pharmacokinetics. PLG showed dose-dependent trends in Parkinson’s trials but failed at higher doses due to absorption limitations .

- Cyclic peptides like cyclo(Leucyl-prolyl) exhibit greater metabolic stability than linear analogs, making them preferable for biomarker applications .

Bioavailability Challenges: Oral administration of tripeptides like PLG and L-Prolyl-L-leucyl-L-prolinamide is hindered by rapid degradation and poor absorption. Intravenous delivery may improve efficacy, as suggested for PLG .

Functional Group Effects: The 5-oxo modification in 5-Oxo-L-prolyl-L-threonyl-L-prolinamide may alter hydrogen bonding or receptor affinity compared to non-oxidized variants, though clinical relevance remains unproven .

Complexity vs. Specificity :

- Extended peptides (e.g., N-acetylglycyl-L-valyl-...-prolinamide) offer higher specificity for targets like proteases but face challenges in synthesis and delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.